molecular formula C21H14BrF12NO B1621572 N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide CAS No. 680579-72-0

N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide

Cat. No.: B1621572
CAS No.: 680579-72-0
M. Wt: 604.2 g/mol
InChI Key: XGNJPEGIXLDMAQ-UHFFFAOYSA-N
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Description

N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of trifluoromethyl groups, which contribute to its high reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3,5-di(trifluoromethyl)benzaldehyde: This intermediate is synthesized through the trifluoromethylation of benzaldehyde.

    Formation of N1-di[3,5-di(trifluoromethyl)phenyl]methylamine: The benzaldehyde derivative is then reacted with an amine to form the corresponding amine.

    Bromination: The final step involves the bromination of the butanamide moiety to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, resulting in the formation of corresponding acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used under controlled conditions.

    Hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are used to facilitate the hydrolysis process.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis results in the formation of acids and amines.

Scientific Research Applications

N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases.

    Industry: It is utilized in the development of advanced materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl groups enhance its ability to interact with hydrophobic regions of proteins and enzymes, potentially inhibiting or modulating their activity. The bromine atom can also participate in halogen bonding, further influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its role in hydrogen-bonding catalysis.

    3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate: Used as a thiophile in glycosylation reactions.

Uniqueness

N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide stands out due to its unique combination of trifluoromethyl groups and a bromobutanamide moiety, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[bis[3,5-bis(trifluoromethyl)phenyl]methyl]-3-bromobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrF12NO/c1-9(22)2-16(36)35-17(10-3-12(18(23,24)25)7-13(4-10)19(26,27)28)11-5-14(20(29,30)31)8-15(6-11)21(32,33)34/h3-9,17H,2H2,1H3,(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNJPEGIXLDMAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrF12NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381614
Record name N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680579-72-0
Record name N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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